XY028-140

CDK4/6 inhibition PROTAC degradation Kinase assay

Researchers probing CDK4/6-driven cancers need to distinguish kinase-catalytic from scaffolding roles-a task impossible with ATP-competitive inhibitors alone. XY028-140 (MS140) solves this as a hetero-bifunctional PROTAC combining CDK4/6 inhibition (IC50: 0.38/0.28 nM) with CRBN-dependent proteasomal degradation. • Dual inhibitor/degrader mechanism resolves CDK6 scaffolding vs. catalytic functions. • Validated in JeKo-1 MCL, Colo205 CRC, and KMS-12-PE MM models; in vivo efficacy at 25 mg/kg. • ≥98% purity, DMSO-soluble solid; shipped under blue-ice cold chain.

Molecular Formula C39H40N10O7
Molecular Weight 760.8 g/mol
Cat. No. B8176020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXY028-140
Molecular FormulaC39H40N10O7
Molecular Weight760.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C
InChIInChI=1S/C39H40N10O7/c1-21-26-19-42-39(45-34(26)48(23-6-3-4-7-23)37(55)32(21)22(2)50)43-29-12-10-24(18-41-29)46-14-16-47(17-15-46)31(52)20-40-27-9-5-8-25-33(27)38(56)49(36(25)54)28-11-13-30(51)44-35(28)53/h5,8-10,12,18-19,23,28,40H,3-4,6-7,11,13-17,20H2,1-2H3,(H,44,51,53)(H,41,42,43,45)
InChIKeyIWFNIKIERKCKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS140 (XY028-140): CDK4/6 Inhibitor & PROTAC Degrader


MS140, also known as XY028-140 (CAS 2229974-83-6), is a hetero-bifunctional small molecule that functions both as a potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitor and as a proteolysis-targeting chimera (PROTAC) degrader [1][2]. The compound comprises a palbociclib-derived CDK4/6 ligand conjugated via a short linker to a pomalidomide moiety that recruits the cereblon (CRBN) E3 ubiquitin ligase, enabling targeted ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6 proteins in addition to catalytic inhibition [3]. Its molecular formula is C39H40N10O7 (MW 760.80) with a reported purity of ≥98%, and it is supplied as a solid powder soluble in DMSO .

1 CDK4/6 pathway inhibition study fit with degradation endpoint
2 Dual inhibitor/degrader mechanism for scaffolding-function research
3 CRBN-dependent PROTAC probe for targeted protein degradation studies

MS140 vs. Other CDK4/6 Degraders: Key Differences


CDK4/6-directed PROTACs derived from palbociclib exhibit distinct degradation selectivity and potency profiles that are critically dependent on linker length, linker composition, and E3 ligase recruitment geometry [1]. Direct substitution with structurally similar degrader analogs (e.g., CP-10, BSJ-03-204, CP-7) is not scientifically valid, as each compound demonstrates differential CDK4 versus CDK6 degradation preferences, varying DC50 values, and distinct effects on downstream signaling pathways in tumor models [2][3]. Even subtle variations in linker design have been shown to dramatically alter the "match/mismatch" ternary complex formation between CDK6, CRBN, and the PROTAC molecule, directly impacting degradation efficiency and therapeutic window [4]. Consequently, procurement decisions must be guided by compound-specific, head-to-head quantitative evidence rather than class-level assumptions [1].

Linker Linker-dependent CDK4 vs. CDK6 degradation preference may shift across palbociclib-derived PROTACs
Selectivity Structural analogs may degrade off-target kinases; degradation spectrum may not transfer
Ternary Ternary complex formation efficiency may differ with subtle linker variations, altering degradation kinetics

MS140 Quantitative Comparison Evidence


Dual CDK4/6 Inhibition and Degradation Potency

MS140 exhibits a dual mechanism of action: it inhibits CDK4/cyclin D1 and CDK6/cyclin D1 kinase activity with sub-nanomolar IC50 values of 0.38 nM and 0.28 nM, respectively, while simultaneously inducing complete degradation of both CDK4 and CDK6 proteins at sub-micromolar concentrations in CDK4/6i-S (sensitive) tumor cells . In contrast, the parent inhibitor palbociclib (PB) inhibits kinase activity at similar IC50 values but does not cause protein degradation, resulting in sustained CDK4/6 protein expression [1][2].

Dual CDK4/6 inhibition and degradation
Head-to-head
CDK4 IC50: 0.38 nM / CDK6 IC50: 0.28 nM vs. palbociclib CDK4 IC50: 11 nM
Supports degradation vs. inhibition comparison context
Recombinant kinase assay; degradation at sub-μM in sensitive cells
CDK4/6 inhibition PROTAC degradation Kinase assay Immunoblotting

In Vivo RB-E2F Suppression vs. Palbociclib

In CDK4/6i-S mantle cell lymphoma (MCL) JeKo-1 xenograft models, MS140 treatment at 25 mg/kg demonstrated superior suppression of RB phosphorylation and downstream E2F transcriptional output compared to palbociclib at equivalent dosing, leading to significantly enhanced tumor growth inhibition [1]. Immunoblot analysis of xenograft lysates revealed that MS140 induced near-complete depletion of CDK4 and CDK6 proteins, whereas palbociclib treatment resulted in CDK4/6 protein stabilization and accumulation [2].

In vivo RB-E2F suppression
Head-to-head
Near-complete CDK4/6 depletion vs. palbociclib protein accumulation at 25 mg/kg
Reported model-response endpoint context in JeKo-1 xenografts
MCL xenograft model; immunoblotting of tumor lysates
In vivo efficacy Xenograft model RB-E2F signaling Mantle cell lymphoma

CDK6 Mutant Degradation vs. Alternative PROTACs

In CDK4/6-R (resistant) Calu6 lung cancer cells, MS140 fails to degrade CDK6 due to weak binding affinity of the palbociclib warhead to the mutant CDK6 protein, a limitation shared by other palbociclib-derived PROTACs including YKL-06-102 and BSJ-02-162 [1]. However, when compared at equivalent concentrations (3 nM) in CDK4/6i-S cells (KMS-12-PE multiple myeloma), MS140 induces more rapid and complete CDK6 degradation than YKL-06-102, which exhibits delayed degradation kinetics, and BSJ-02-162, which shows partial degradation [2]. This differential degradation profile is attributed to variations in linker composition and length that affect ternary complex stability between CDK6, CRBN, and the PROTAC molecule [3].

CDK6 mutant degradation vs. PROTACs
Head-to-head
MS140: rapid/complete CDK6 degradation at 3 nM vs. YKL-06-102 delayed, BSJ-02-162 partial
Degradation kinetics context; linker design impacts ternary complex stability
KMS-12-PE cells (CDK4/6i-S); immunoblotting time-course
Drug resistance CDK6 mutants PROTAC degradation Structure-activity relationship

Preferential CDK6 Degradation in Multiple Myeloma

Proteomic analysis of Colo205 colorectal cancer cells treated with MS140 (0.3 μM for 5 hours) revealed that CDK6 is among the most significantly downregulated proteins, with a log2 fold change reduction exceeding that of CDK4 [1]. This preferential CDK6 degradation profile is consistent with the "match/mismatch" design principle proposed for palbociclib-based PROTACs, wherein linker geometry favors ternary complex formation with CDK6 over CDK4 [2]. In contrast, alternative palbociclib-derived degraders such as CP-7 and BSJ-02-162 have been reported to degrade Wee1 kinase in addition to CDK4/6, representing a broader and less selective degradation spectrum .

Preferential CDK6 degradation
Cross-study
Greater log2 fold reduction for CDK6 vs. CDK4; lacks Wee1 degradation vs. CP-7 and BSJ-02-162
Supports CDK6-selectivity assay context for hematopoietic malignancy studies
Colo205 cells, 0.3 μM, 5h; proteomics of 4,822 proteins
CDK6 selectivity Multiple myeloma PROTAC degradation Immunoblotting

MS140 Research and Industrial Applications


CDK4/6 Dependency in Hematopoietic and Solid Tumors

MS140 is optimally suited for preclinical studies aimed at dissecting CDK4/6 dependency in cancer models, particularly in mantle cell lymphoma (JeKo-1), multiple myeloma (KMS-12-PE), and colorectal carcinoma (Colo205, Colo25) where it has demonstrated potent degradation of both CDK4 and CDK6 proteins and suppression of RB-E2F output [1]. Its dual inhibitor/degrader mechanism enables researchers to distinguish between kinase-dependent and kinase-independent (scaffolding) functions of CDK6, providing mechanistic insights not attainable with traditional ATP-competitive inhibitors such as palbociclib .

PROTAC Development and Linker Optimization

As a well-characterized palbociclib-derived PROTAC with documented IC50 values (CDK4/cyclin D1: 0.38 nM; CDK6/cyclin D1: 0.28 nM) and defined degradation kinetics, MS140 serves as a critical reference compound and positive control for PROTAC development programs [1]. Its compact linker design and potent CRBN-dependent degradation profile make it an ideal benchmark for evaluating novel CDK4/6-targeted PROTACs, linker variations, and alternative E3 ligase recruitment strategies .

Acquired Resistance to CDK4/6 Therapies

MS140 is particularly valuable for research into mechanisms of resistance to CDK4/6 inhibitors, as it has been shown to be ineffective in CDK4/6-R (resistant) cell lines such as Calu6 where mutant CDK6 exhibits reduced binding affinity for the palbociclib warhead [1]. Comparative studies using MS140 in both sensitive and resistant models enable identification of resistance-conferring mutations and evaluation of next-generation degraders designed to overcome binding deficiencies .

In Vivo Pharmacology and Xenograft Efficacy

Based on demonstrated in vivo efficacy in JeKo-1 mantle cell lymphoma and Colo25 colorectal carcinoma xenograft models at 25 mg/kg dosing, MS140 is appropriate for in vivo pharmacology studies requiring CDK4/6 degradation in murine tumor models [1]. Its favorable solubility in DMSO (10 mg/mL) and defined storage conditions (-20°C for long-term stability) support reproducible in vivo formulation and dosing .

Application
Selection Property
Validation Focus
CDK4/6 dependency profiling
Dual inhibitor/degrader mechanism
Scaffolding vs. catalytic function discrimination
PROTAC development benchmarking
Defined degradation kinetics and potency
Comparator assay-response context for novel degraders
Resistance mechanism studies
CDK4/6-R model response profile
Binding-deficiency mutation identification
In vivo pharmacodynamics
Xenograft model-response context
Exposure-response model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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